molecular formula C13H16O B3388256 1-(4-Tert-butylphenyl)prop-2-yn-1-ol CAS No. 86604-02-6

1-(4-Tert-butylphenyl)prop-2-yn-1-ol

Cat. No. B3388256
CAS RN: 86604-02-6
M. Wt: 188.26 g/mol
InChI Key: CDKPCBWQFWORLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenyl)prop-2-yn-1-ol, commonly known as TBPO, is a white, crystalline powder. It has a molecular formula of C13H16O and a molecular weight of 188.27 g/mol.


Molecular Structure Analysis

The InChI code for 1-(4-Tert-butylphenyl)prop-2-yn-1-ol is 1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(4-Tert-butylphenyl)prop-2-yn-1-ol is a white, crystalline powder. It is soluble in alcohol, acetone, and ether.

Scientific Research Applications

Molecular Assembly Studies

Research into the molecular assembly of alkynols, including compounds like 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, has been explored. These studies focus on the intermolecular interactions and hydrogen-bonding patterns in the solid state, particularly in relation to transition metal complexes of Pt and Ni. The structural analysis of these complexes provides insights into patterns like tetramer formations and the influence of steric bulk on molecular complexity (Braga et al., 1997).

Synthesis of 4-Aryl-2-Naphthols

Alkynols, similar to 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, have been utilized in the synthesis of 4-aryl-2-naphthols through intramolecular Pd-mediated α-arylation. These compounds have applications in creating photochromic naphthopyrans, which are significant in the field of photochemistry and material sciences (Aiken et al., 2015).

Sterically Encumbered Systems

The study of sterically encumbered systems, involving derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, contributes to the synthesis of compounds with low-coordinate phosphorus centers. These compounds are significant for the development of new materials with unique chemical and physical properties (Shah et al., 2000).

Synthesis of Cyclometalated Complexes

Compounds like 1-(4-Tert-butylphenyl)prop-2-yn-1-ol are used in the synthesis of cyclometalated mononuclear piano-stool complexes. These complexes are studied for their DNA/protein binding capabilities and potential anticancer activity, highlighting their importance in biochemical and pharmaceutical research (Mukhopadhyay et al., 2015).

Enantioselective Synthesis

Enantioselective synthesis using homopropargyl alcohols, similar to 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, is a significant area of research. This process involves the use of lipases for asymmetric synthesis, contributing to the field of organic chemistry and the development of enantiomerically enriched compounds (Borowiecki & Dranka, 2019).

Photophysical Studies

The design and synthesis of novel molecules based on Donor-π-Acceptor strategies, which include derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, play a role in photophysical studies. These studies involve fluorescence resonance energy transfer (FRET) and are crucial for the development of new materials in optoelectronics and photonics (Pujar et al., 2017).

Olefin Metathesis Catalysts

Research involving 1-(4-Tert-butylphenyl)prop-2-yn-1-ol derivatives has been instrumental in the development of a method for preparing ruthenium indenylidene-ether olefin metathesis catalysts. These catalysts are significant in the field of organic synthesis and industrial chemistry (Jimenez et al., 2012).

Synthesis of Sterically Encumbered Unsymmetrical 9-Borafluorenes

The synthesis of sterically encumbered unsymmetrical 9-borafluorenes, involving derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, contributes to the study of new compounds with unique structural and electronic properties. These compounds are important for the development of novel materials in organometallic chemistry (Wehmschulte et al., 2001).

Synthesis of Oligophenyl Based Cruciforms

The synthesis and spectroscopy of oligophenyl-based cruciforms, including derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, are explored for their potential in creating materials with unique optical properties. This research is significant in the field of organic electronics and photonics (Nehls et al., 2005).

Safety And Hazards

The safety information for 1-(4-Tert-butylphenyl)prop-2-yn-1-ol indicates that it has a GHS07 pictogram and a warning signal word . Further details about its specific hazards are not provided in the search results.

properties

IUPAC Name

1-(4-tert-butylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPCBWQFWORLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245678
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)prop-2-yn-1-ol

CAS RN

86604-02-6
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butylphenyl)prop-2-yn-1-ol

Citations

For This Compound
1
Citations
S Webster - 2016 - core.ac.uk
In recent years, gold-catalysis has become a widespread area of research due to gold’s ability to act as a soft Lewis acid and activate carbon-carbon multiple bonds in particular alkenes…
Number of citations: 4 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.